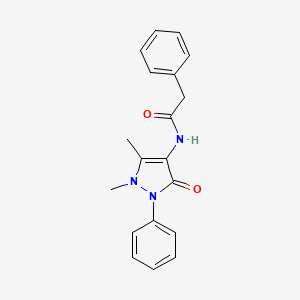

![molecular formula C21H23ClN4O2 B5537482 N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of synthetic chemicals that demonstrate significant potential in various scientific fields. These compounds are often explored for their unique structural and chemical properties, which can lead to a wide range of applications.

Synthesis Analysis

The synthesis of similar compounds typically involves complex reactions where precursor molecules are combined under specific conditions to form the desired product. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide demonstrates a related process where acid-catalyzed reactions are employed, yielding an 88% product from starting materials under reflux conditions in ethanol (Alotaibi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Tautomerism

A study on the crystal structures of N-(2,3-dihydroxybenzylidene)amine derivatives, which share structural similarities with the compound , revealed the presence of strong intramolecular hydrogen bonds forming a six-membered pseudocycle. These structures exhibit significant tautomeric equilibrium shifts influenced by the presence of vicinal hydroxyl groups (Mansilla-Koblavi et al., 1995).

Ligand Design for Metal Ions

Research on N3O3 amine phenols, which are structurally related to the compound, has been conducted to explore their use as ligands for Group 13 metal ions. These studies provide insights into the molecular interactions and bonding characteristics of such compounds, which are crucial for their application in complex formation and catalysis (Liu et al., 1993).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives, closely related to the compound , have been investigated. Such compounds have been found to possess good or moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Nanomaterial Synthesis

In the context of nanotechnology, benzoxazine dimers related to the compound have been utilized as novel ligands for rare earth metal ions, leading to the successful preparation of single-phase ceria (CeO2) nanoparticles. This demonstrates the potential of such compounds in the synthesis and stabilization of nanomaterials (Veranitisagul et al., 2011).

Corrosion Inhibition

Amine derivative compounds, similar in structure to the compound in focus, have been synthesized and studied for their corrosion inhibition performance on mild steel. These findings highlight the potential use of such compounds in protecting metals from corrosion, which is of significant importance in industrial applications (Boughoues et al., 2020).

Eigenschaften

IUPAC Name |

(E)-1-[3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2/c1-14(2)18-9-19(22)15(3)7-21(18)28-11-17-8-16(5-6-20(17)27-4)10-25-26-12-23-24-13-26/h5-10,12-14H,11H2,1-4H3/b25-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYHKYWEBHFCGN-KIBLKLHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C=NN3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)/C=N/N3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)